
1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiophene ring, along with an ethanamine side chain
Preparation Methods
The synthesis of 1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine typically involves several steps:
Bromination: The starting material, 3-methylthiophene, undergoes bromination to introduce a bromine atom at the 3-position of the thiophene ring.
Alkylation: The brominated intermediate is then subjected to alkylation with ethylamine to form the final product, this compound.
Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature control, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylthiophene derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex thiophene derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-amine can be compared with other thiophene derivatives, such as:
1-(5-Bromo-4-methylthiophen-2-yl)ethanone: This compound is an important intermediate in the synthesis of retinoic acid and other pharmaceuticals.
1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-ol: This compound is used in organic synthesis and has similar chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the ethanamine side chain, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H10BrNS |
|---|---|
Molecular Weight |
220.13 g/mol |
IUPAC Name |
1-(3-bromo-5-methylthiophen-2-yl)ethanamine |
InChI |
InChI=1S/C7H10BrNS/c1-4-3-6(8)7(10-4)5(2)9/h3,5H,9H2,1-2H3 |
InChI Key |
YTLNBKVIMZZROY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(S1)C(C)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


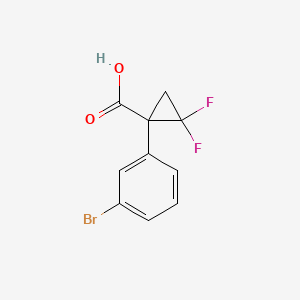
![Tert-butyl 3-[(4-chloro-1,3,5-triazin-2-yl)(methyl)amino]azetidine-1-carboxylate](/img/structure/B13545636.png)

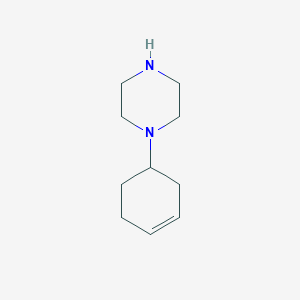
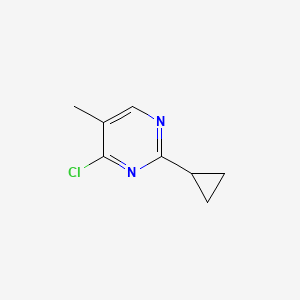

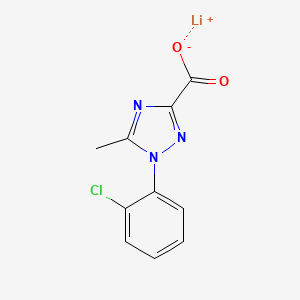
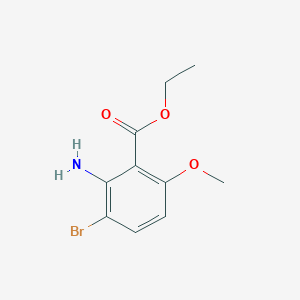
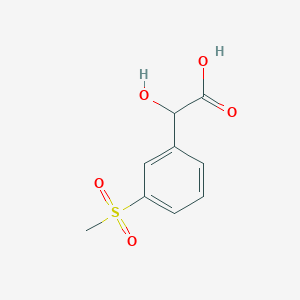
![[(3S)-piperidin-3-yl]methanesulfonamide](/img/structure/B13545685.png)

